4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527117
InChI: InChI=1S/C12H12N2O3/c1-14-7-11(6-13-14)17-8-9-2-4-10(5-3-9)12(15)16/h2-7H,8H2,1H3,(H,15,16)
SMILES: CN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid

CAS No.:

Cat. No.: VC13527117

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid -

Specification

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 4-[(1-methylpyrazol-4-yl)oxymethyl]benzoic acid
Standard InChI InChI=1S/C12H12N2O3/c1-14-7-11(6-13-14)17-8-9-2-4-10(5-3-9)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Standard InChI Key KUFPPURTLABRAI-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O
Canonical SMILES CN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O

Introduction

The compound 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid is a derivative of benzoic acid, featuring a pyrazole moiety connected via an ether linkage. This compound belongs to a class of heterocyclic compounds that are widely studied for their biological and chemical properties. Pyrazole-containing molecules often exhibit pharmacological activities, making them significant in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula: C12H12N2O3C_{12}H_{12}N_{2}O_{3}

  • Molecular Weight: Approximately 232.24 g/mol

IUPAC Name

The systematic IUPAC name for this compound is 4-[[(1-methyl-1H-pyrazol-4-yl)oxy]methyl]benzoic acid.

Synthesis and Preparation

The synthesis of compounds like 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid typically involves:

  • Formation of the Pyrazole Ring: Pyrazoles are synthesized through cyclization reactions involving hydrazines and diketones or their derivatives.

  • Etherification Reaction: The hydroxyl group of the benzoic acid derivative reacts with a chloromethyl pyrazole intermediate under basic conditions to form the ether bond.

  • Purification: The final product is purified using recrystallization or chromatography techniques.

Pharmacological Relevance

Pyrazole derivatives, including this compound, are known for:

  • Anti-inflammatory properties.

  • Antioxidant activity.

  • Potential anticancer effects due to their ability to inhibit specific enzymes or pathways.

Research Applications

This compound may be used as:

  • A building block in organic synthesis.

  • A ligand in coordination chemistry due to its carboxylic and pyrazole functionalities.

Techniques Used:

  • Nuclear Magnetic Resonance (NMR): Determines the molecular structure and confirms connectivity.

  • Infrared Spectroscopy (IR): Identifies functional groups such as carboxylic acids and ethers.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-Ray Crystallography: Provides detailed three-dimensional structural information.

Example Data:

TechniqueKey Findings
NMR (Proton/Carbon)Signals corresponding to aromatic protons
IR SpectroscopyPeaks for COOH-COOH (~1700 cm1^{-1})
MSMolecular ion peak at ~232 m/z

Limitations and Challenges

While promising, compounds like this face challenges such as:

  • Limited water solubility, which may affect bioavailability.

  • Complex synthetic routes requiring multiple steps and purification stages.

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